Propylene glycol diacetate
Overview
Description
Propylene glycol diacetate is a chemical compound with the molecular formula C7H12O4. It is a clear, colorless liquid that is soluble in water and has a fruity odor. This compound is commonly used as a solvent, emulsifier, and solubilizer in various industries, including pharmaceuticals, cosmetics, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene glycol diacetate is synthesized through the esterification of propylene glycol with acetic anhydride. The reaction is typically carried out in the presence of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a specific temperature to facilitate the esterification process, resulting in the formation of this compound and water .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Raw Material Preparation: Propylene glycol and acetic anhydride are mixed in a specific molar ratio.
Reaction Process: The mixture is heated in a reactor with an acidic catalyst. The reaction is monitored for temperature and acidity to ensure optimal conditions.
Post-Treatment: The reaction mixture is cooled, and an alkaline absorbent such as sodium hydroxide is added to neutralize the remaining acid catalyst.
Chemical Reactions Analysis
Types of Reactions: Propylene glycol diacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form propylene glycol and acetic acid.
Esterification: It can react with alcohols to form different esters.
Oxidation: Under specific conditions, it can be oxidized to form other compounds
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic catalysts.
Esterification: Alcohols and acidic catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Propylene glycol and acetic acid.
Esterification: Various esters depending on the alcohol used.
Oxidation: Different oxidized products based on the conditions and reagents used.
Scientific Research Applications
Propylene glycol diacetate has numerous applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed as a solubilizer for biological compounds.
Medicine: Utilized as an emulsifier and solubilizer in pharmaceutical formulations.
Industry: Applied in the production of coatings, adhesives, and cosmetics .
Mechanism of Action
The mechanism of action of propylene glycol diacetate involves its ability to act as a solvent and emulsifier. It facilitates the dissolution and dispersion of various compounds, enhancing their stability and bioavailability. The molecular targets and pathways involved include interactions with hydrophilic and hydrophobic molecules, promoting their solubilization and emulsification .
Comparison with Similar Compounds
- Ethylene glycol diacetate
- Diethylene glycol diacetate
- Propylene glycol monomethyl ether acetate
- Diethylene glycol monoethyl ether acetate .
Comparison: Propylene glycol diacetate is unique due to its balance of hydrophilic and hydrophobic properties, making it an excellent solvent and emulsifier. Compared to similar compounds, it offers a faster evaporation rate and better solvency, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-acetyloxypropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHOXUWWKVQEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044827 | |
Record name | Propylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma | |
Record name | 1,2-Propanediol, 1,2-diacetate | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Propylene diacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4702 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | Propyleneglycol diacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C | |
Record name | 1,2-PROPYLENE DIACETATE | |
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Record name | Propyleneglycol diacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
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Flash Point |
86 °C | |
Record name | PROPYLENE GLYCOL DIACETATE | |
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Solubility |
VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 1,2-PROPYLENE DIACETATE | |
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Record name | Propyleneglycol diacetate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
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Record name | Propyleneglycol diacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°) | |
Record name | 1,2-PROPYLENE DIACETATE | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
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Record name | Propyleneglycol diacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 1.0 | |
Record name | PROPYLENE GLYCOL DIACETATE | |
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Vapor Pressure |
0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |
Record name | 1,2-Propylene diacetate | |
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CAS No. |
623-84-7 | |
Record name | Propylene glycol diacetate | |
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Record name | Propylene glycol diacetate [NF] | |
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Record name | Propylene glycol diacetate | |
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Record name | 1,2-Propanediol, 1,2-diacetate | |
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Record name | Propylene glycol diacetate | |
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Record name | Propane-1,2-diyl diacetate | |
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Record name | PROPYLENE GLYCOL DIACETATE | |
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Record name | Propyleneglycol diacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-31 °C | |
Record name | PROPYLENE GLYCOL DIACETATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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